3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is known for its unique properties that make it suitable for use in different research areas.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This research discusses the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are structurally related to the compound , through the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such synthetic routes could potentially be adapted or serve as inspiration for synthesizing the targeted compound (Cucek & Verček, 2008).
Rhodium(III)-catalyzed Intramolecular Annulation : This study showcases a method for synthesizing heterocyclic substrates, including furan, via rhodium(III)-catalyzed intramolecular annulation. It indicates a potential synthetic route that could be relevant for compounds incorporating furan and indole units, similar to the target molecule (Song et al., 2017).
Molecular Structure Modification and Analysis
- Excited-state Intramolecular Proton and Charge Transfer : A study focused on modifying molecular structures to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. By extending the furan heterocycle and introducing a diethylamino group, researchers modulated absorption, emission spectra, and excited-state dynamics. This research hints at the potential for structural modification of the compound to develop fluorescent probes or organic scintillators (Han et al., 2018).
Applications in Biological and Material Sciences
Antiplasmodial Activities of Benzamides : Investigating N-acylated furazan-3-amines for their activity against Plasmodium falciparum, researchers found that benzamides, particularly those with specific phenyl ring substitutions, showed promising activity. This suggests that structurally similar compounds, such as the target molecule, could potentially be explored for antiplasmodial or other biological activities (Hermann et al., 2021).
Photophysical and Electrochemical Studies : Research on ladder-type heteroacenes, including those containing furan rings, revealed lower HOMO energy levels and larger band gaps compared to hydrocarbon acene, indicating potential applications in electronic and photonic devices. This insight could be relevant for exploring electronic or optical properties of the compound (Kawaguchi et al., 2007).
properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQILPTVKNWCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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